1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide
Brand Name:
Vulcanchem
CAS No.:
16055-33-7
VCID:
VC21058831
InChI:
InChI=1S/C20H19N2S.HI/c1-3-22-16(13-12-15-8-4-5-9-17(15)22)14-20-21(2)18-10-6-7-11-19(18)23-20;/h4-14H,3H2,1-2H3;1H/q+1;/p-1
SMILES:
CC[N+]1=C(C=CC2=CC=CC=C21)C=C3N(C4=CC=CC=C4S3)C.[I-]
Molecular Formula:
C20H19IN2S
Molecular Weight:
446.3 g/mol
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide
CAS No.: 16055-33-7
Cat. No.: VC21058831
Molecular Formula: C20H19IN2S
Molecular Weight: 446.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16055-33-7 |
|---|---|
| Molecular Formula | C20H19IN2S |
| Molecular Weight | 446.3 g/mol |
| IUPAC Name | 2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-3-methyl-1,3-benzothiazole;iodide |
| Standard InChI | InChI=1S/C20H19N2S.HI/c1-3-22-16(13-12-15-8-4-5-9-17(15)22)14-20-21(2)18-10-6-7-11-19(18)23-20;/h4-14H,3H2,1-2H3;1H/q+1;/p-1 |
| Standard InChI Key | WXXIRKQQOXTYSK-UHFFFAOYSA-M |
| Isomeric SMILES | CC[N+]1=C(C=CC2=CC=CC=C21)/C=C\3/N(C4=CC=CC=C4S3)C.[I-] |
| SMILES | CC[N+]1=C(C=CC2=CC=CC=C21)C=C3N(C4=CC=CC=C4S3)C.[I-] |
| Canonical SMILES | CC[N+]1=C(C=CC2=CC=CC=C21)C=C3N(C4=CC=CC=C4S3)C.[I-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator